molecular formula C16H15N5O3S2 B2512317 N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-[(pyridin-3-ylmethyl)sulfamoyl]benzamide CAS No. 881933-06-8

N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-[(pyridin-3-ylmethyl)sulfamoyl]benzamide

Cat. No. B2512317
CAS RN: 881933-06-8
M. Wt: 389.45
InChI Key: SWDBXHSVBIAIRP-UHFFFAOYSA-N
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Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-[(pyridin-3-ylmethyl)sulfamoyl]benzamide, also known as MPT0B392, is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promising results in various laboratory experiments, making it a potential candidate for further investigation.

Scientific Research Applications

Synthesis and Structural Characterization

One study detailed the synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as potential antiulcer agents, highlighting the process of cyclization and the production of thiadiazoles through a two-step process involving sulfoxide extrusion. This research underscores the chemical versatility and potential therapeutic applications of thiadiazole derivatives (Starrett et al., 1989).

Another study focused on the facile synthesis of 3,5-disubstituted 1,2,4-thiadiazoles, showcasing a method to obtain thiadiazoles from thioamides, demonstrating the chemical reactivity and potential for diverse applications of thiadiazole structures (Takikawa et al., 1985).

Biological Activity and Potential Applications

Research on thiadiazolobenzamide and its complexes with nickel and palladium highlighted not only the synthetic pathways but also the structural insights through X-ray crystallography, suggesting the significance of these compounds in developing metal-based drugs or catalysts (Adhami et al., 2012).

The synthesis, crystal structure, and cytotoxic activity of cyclic systems in thiadiazolo[2,3-a]pyridine benzamide derivatives were investigated, emphasizing the importance of these compounds in the search for new anticancer agents. The study found significant cytotoxicity against various cancer cell lines, showing the potential of thiadiazole derivatives in medicinal chemistry (Adhami et al., 2014).

properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(pyridin-3-ylmethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O3S2/c1-11-20-21-16(25-11)19-15(22)13-4-6-14(7-5-13)26(23,24)18-10-12-3-2-8-17-9-12/h2-9,18H,10H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWDBXHSVBIAIRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-[(pyridin-3-ylmethyl)sulfamoyl]benzamide

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